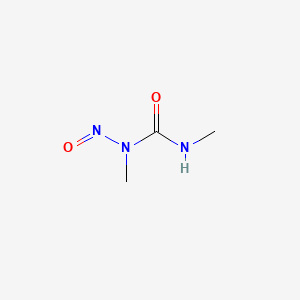

1,3-dimethyl-3-nitrosourea

Description

Context of Nitrosoureas as Research Tools in Chemical Biology

Nitrosoureas are a class of organic compounds characterized by a nitroso group (-N=O) and a urea (B33335) moiety. nih.govcymitquimica.com In the field of chemical biology, they are recognized primarily as potent alkylating agents. cymitquimica.comontosight.ai This reactivity stems from their chemical instability, which allows them to decompose and form highly reactive intermediates. tandfonline.compsu.edu These intermediates can then transfer alkyl groups to nucleophilic sites on biological macromolecules, most notably DNA. ontosight.aipsu.edu

A significant property of many nitrosoureas is their high lipophilicity, or ability to dissolve in fats and lipids. taylorandfrancis.com This characteristic enables them to cross cellular membranes and, crucially, the blood-brain barrier, a selective barrier that protects the central nervous system. tandfonline.comtaylorandfrancis.com This penetrative ability makes them particularly valuable tools for studying biological processes within the brain and central nervous system. taylorandfrancis.com The capacity of nitrosoureas to induce DNA damage makes them fundamental research tools for investigating DNA repair mechanisms, cellular responses to genotoxic stress, and the molecular basis of certain diseases. psu.eduaacrjournals.org

Scope and Research Significance of DMNU

The primary research significance of 1,3-dimethyl-3-nitrosourea lies in its role as a model mutagen and carcinogen. cymitquimica.com Its use is almost exclusively restricted to academic and laboratory research settings, where it serves as a tool to induce controlled DNA damage in cellular (in vitro) and animal (in vivo) models. cymitquimica.comnih.gov By exposing biological systems to DMNU, scientists can investigate a wide array of fundamental processes.

Key Research Applications:

Studying Carcinogenesis: DMNU is used to induce tumors in laboratory animals, creating models to study the molecular and cellular changes that occur during tumor development. nih.goviiarjournals.org

Investigating Mutagenesis: As a potent mutagen, DMNU allows researchers to study the mechanisms of DNA mutation and the cellular pathways that respond to and repair DNA damage, such as the base excision repair (BER) pathway. oup.comnih.gov

Elucidating Structure-Activity Relationships: Comparative studies between DMNU and other nitrosoureas, such as MNU, help researchers understand how small changes in chemical structure influence biological activity, DNA damage potential, and carcinogenic potency. nih.gov

The ability of DMNU to reliably induce specific biological effects makes it a valuable compound for probing the complex links between chemical exposure, genetic alteration, and disease pathology. cymitquimica.compsu.edu

Data Tables

Table 1: Properties of this compound (DMNU) This table summarizes the key chemical identifiers and research properties of DMNU.

| Property | Value/Description | Source(s) |

| Chemical Formula | C₃H₇N₃O₂ | cymitquimica.com |

| Synonyms | N,N'-Dimethylnitrosourea, 1,3-Dimethyl-1-nitrosourea | cymitquimica.comsemanticscholar.org |

| Primary Function | Alkylating Agent | cymitquimica.com |

| Key Biological Effects | Mutagenic, Carcinogenic | cymitquimica.compsu.edu |

| Primary Research Use | Induction of DNA damage in experimental models | cymitquimica.comnih.gov |

Table 2: Interactive Research Findings: Comparative DNA Damage by Nitrosoureas This table presents findings from a 1996 study comparing the effects of DMNU and the related compound N-methyl-N-nitrosourea (MNU) on tumor cell DNA. The study established a correlation between the drug's activity, the degree of DNA damage, and the number of chromosomal defects.

Select a compound to view its relative effect on DNA damage in the referenced study:

In a comparative study, both MNU and DMNU were shown to damage tumor cell DNA, with the extent of damage correlating to the drug's concentration. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethyl-1-nitrosourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O2/c1-4-3(7)6(2)5-8/h1-2H3,(H,4,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMHNSQLZKUIMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074501 | |

| Record name | N,N'-Dimethyl-N-nitrosourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13256-32-1 | |

| Record name | N,N′-Dimethyl-N′-nitrosourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13256-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Dimethylnitrosourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013256321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrosodimethylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Dimethyl-N-nitrosourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYNUR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJT22X8U2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Reactivity in Biological Systems

Research Approaches to DMNU Synthesis

The synthesis of 1,3-dimethyl-3-nitrosourea primarily involves the nitrosation of its precursor, 1,3-dimethylurea (B165225). Researchers have explored various methodologies to achieve this transformation, focusing on reaction conditions and purification techniques to obtain the compound in a state suitable for research purposes.

Nitrosation Reactions of Urea (B33335) Derivatives for DMNU Formation

The formation of DMNU is achieved through the reaction of 1,3-dimethylurea with a nitrosating agent, typically derived from nitrite (B80452) salts under acidic conditions. A kinetic study on the nitrosation of 1,3-dimethylurea in dioxane-water mixtures has provided insights into the reaction mechanism. This study revealed that the reaction rate is influenced by the solvent composition, initially decreasing with the addition of dioxane to water and then increasing as the proportion of dioxane becomes higher. At low dioxane concentrations, the reaction is catalyzed by bases, suggesting that proton transfer is the rate-determining step. Conversely, at high dioxane concentrations, the process is catalyzed by halides and thiocyanate, which form nitrosyl halides that act as potent nitrosating agents for the urea derivative rsc.org. This indicates that the choice of solvent and the presence of specific catalysts are critical parameters in the synthesis of DMNU.

Methodological Advancements in DMNU Preparation for Research Purity

Achieving high purity of DMNU is essential for its use in research to ensure that observed effects are attributable to the compound itself and not to contaminants. Standard purification techniques for solid organic compounds, such as recrystallization, are employed to purify DMNU. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a suitable solvent at varying temperatures mt.comuobaghdad.edu.iqresearchgate.net. The process involves dissolving the impure solid in a hot solvent and allowing it to cool, whereupon the purified compound crystallizes out, leaving impurities in the solution mt.comuobaghdad.edu.iqresearchgate.net. The choice of solvent is critical and is determined by its ability to dissolve the compound at high temperatures and have low solubility at cooler temperatures uobaghdad.edu.iq.

For ensuring research-grade purity, chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are invaluable. Reverse-phase HPLC (RP-HPLC) is a common technique for the analysis and purification of nitrosoureas sielc.com. This method separates compounds based on their polarity, allowing for the isolation of the desired compound from byproducts and starting materials. HPLC methods can be scaled up for preparative separation to obtain highly pure DMNU for research applications sielc.com. Commercial suppliers of 1,3-dimethyl-1-nitrosourea for research purposes often specify a purity of 95%+ or 98%+, which is confirmed by analytical techniques such as HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy lookchem.com.

DMNU Reactivity and Decomposition in Aqueous and Biological Media

The utility and biological activity of DMNU are intrinsically linked to its stability and decomposition pathways in aqueous environments. The breakdown of DMNU can be influenced by several factors, leading to the formation of reactive species.

Kinetics and Mechanisms of DMNU Hydrolysis

The hydrolysis of nitrosoureas is known to be significantly dependent on pH. While specific kinetic data for DMNU is limited in the provided search results, the behavior of analogous compounds like N-methyl-N-nitrosourea (MNU) provides valuable insights. The decomposition of MNU in aqueous solution has been shown to yield cyanate (B1221674) as an initial product tees.ac.uk. Studies on the decomposition of another nitrosourea (B86855), BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea), in aqueous solution have also been conducted, highlighting the importance of understanding the kinetics and mechanisms of this class of compounds nih.gov. The decomposition of N-cyclopropyl N-nitrosoureas has been observed to be much more rapid than that of MNU, with one of the pathways being denitrosation, a process not typical for alkylnitrosoureas under the studied conditions researchgate.net.

Factors Influencing DMNU Stability and Decomposition Pathways in vitro

The stability of nitrosoureas in vitro is influenced by several factors, including pH, temperature, and the composition of the medium, particularly the presence and concentration of buffers.

The pH of the aqueous medium is a critical determinant of the stability of nitrosoureas. For related compounds like S-nitrosothiols (RSNOs), stability is highly pH-dependent. For example, S-nitrosoglutathione (GSNO) is most stable at a near-neutral pH nih.gov. A decrease in pH can accelerate the decomposition of some nitrosated compounds nih.gov.

The composition and concentration of buffers can also dramatically affect the stability of related nitroso compounds. For instance, the stability of S-nitrosoglutathione (GSNO) in aqueous solutions is significantly influenced by the buffer concentration, with an optimal concentration existing to maximize stability nih.govosti.gov. Higher-than-optimal buffer concentrations can reduce stability by reacting with the reactive nitrogen species involved in the decomposition equilibrium osti.gov. The choice of buffer can also play a role; for example, phosphate (B84403), Tris, and HEPES buffers have been shown to consume reactive nitrogen species osti.gov. Studies on N-ethyl-N-nitrosourea (ENU) have demonstrated that its rate of hydrolytic loss is substantially dependent on the buffer concentration, which is attributed to general base catalysis by the nucleophilic anions present in the buffer system nih.gov. This suggests that the choice and concentration of buffering agents are crucial considerations in in vitro studies involving DMNU to ensure reproducible results nih.gov.

The decomposition pathways of nitrosoureas can be complex. For N-methyl-N-nitrosourea (MNU), decomposition in an aqueous phosphate buffer at pH 7 leads to the formation of cyanate tees.ac.uk. The nature of the substituents on the nitrosourea molecule can also influence the decomposition pathway, as seen with N-cyclopropyl N-nitrosoureas, where the substituents on the cyclopropane (B1198618) ring affect both the stability and the ratio of decomposition products researchgate.net.

Molecular Mechanisms of Interaction with Biological Macromolecules

DNA Alkylation by DMNU

The interaction of 1,3-dimethyl-3-nitrosourea with DNA is a critical molecular event. DMNU, like other N-nitroso compounds, does not react directly with DNA but first undergoes decomposition to form highly reactive electrophilic species. This process generates a methyldiazonium ion, which is a potent methylating agent that readily attacks nucleophilic centers within the DNA molecule. nih.govresearchgate.net This alkylation results in the formation of various DNA adducts, which can disrupt normal cellular processes like DNA replication and transcription.

The methyldiazonium ion generated from DMNU can methylate DNA at several positions on the purine (B94841) and pyrimidine (B1678525) bases. The most significant and well-characterized methyl DNA adducts include:

O6-methylguanine (O6-MeG): This adduct is formed by the methylation of the O6 position of guanine. researchgate.net Although not the most frequent lesion, O6-MeG is considered one of the most critical mutagenic and carcinogenic lesions. aacrjournals.orgnih.gov Its mutagenicity stems from its propensity to mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations if not repaired by cellular mechanisms like O6-methylguanine-DNA methyltransferase (MGMT). aacrjournals.orgmdpi.com

N7-methylguanine (N7-MeG): This is typically the most abundant DNA adduct formed by simple methylating agents. nih.govmdpi.com It results from the methylation of the N7 position of guanine. While less mutagenic than O6-MeG, the formation of N7-MeG can destabilize the glycosidic bond between the base and the deoxyribose sugar, potentially leading to depurination and the creation of an abasic site, which can be cytotoxic and mutagenic. nih.gov

N3-methyladenine (N3-MeA): Formed by the methylation of the N3 position of adenine, this adduct is a significant cytotoxic lesion. mdpi.comnih.gov N3-MeA can physically block the progression of DNA polymerases during replication, thereby inhibiting DNA synthesis and leading to cell death if not removed by DNA repair pathways, such as base excision repair. nih.gov

Studies on the related compound N-methyl-N-nitrosourea (MNU) have confirmed the enzymatic release of O6-methylguanine and 3-methyladenine (B1666300) from treated DNA, but not 7-methylguanine, highlighting the specific recognition and repair of these lesions. nih.gov

| DNA Adduct | Site of Methylation | Biological Significance |

|---|---|---|

| O6-methylguanine (O6-MeG) | O6 position of Guanine | Highly mutagenic; causes G:C to A:T transition mutations. aacrjournals.orgmdpi.com |

| N7-methylguanine (N7-MeG) | N7 position of Guanine | Most abundant adduct; can lead to depurination and abasic sites. nih.govnih.gov |

| N3-methyladenine (N3-MeA) | N3 position of Adenine | Cytotoxic; blocks DNA replication. nih.gov |

The efficiency and specificity of DNA alkylation by DMNU are not uniform across the genome but are significantly influenced by the local DNA sequence and structure. nih.gov Research has shown that neighboring bases can affect the extent and type of methylation at a particular site. nih.gov

Studies using various synthetic DNA polymers and related alkylating agents have revealed distinct preferences for alkylation. For instance, DNA sequences containing runs of purine bases, especially consecutive guanines (e.g., GGG sequences), have been shown to be more reactive toward alkylation. nih.gov The specific sequence context can alter the nucleophilicity of the target atoms on the DNA bases, making certain sites more susceptible to attack by the methyldiazonium ion. elsevierpure.com The three-dimensional structure of the DNA helix, which is itself sequence-dependent, also plays a role by affecting the accessibility of different sites to the alkylating agent. life-science-alliance.orgmdpi.com This sequence selectivity may have important implications for the pattern of mutations induced by DMNU and its biological consequences. nih.gov

While DMNU is a monofunctional methylating agent, the broader class of nitrosoureas includes potent bifunctional agents that can induce DNA cross-links. wikipedia.org Compounds such as 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) are known to form interstrand cross-links, which are highly cytotoxic lesions that can block DNA replication and transcription, triggering cell death. wikipedia.orgnih.gov

The mechanism for cross-linking by these related nitrosoureas involves a two-step process. nih.gov

Initial Alkylation: The first step is the alkylation of a nucleophilic site on one DNA strand, commonly the O6 position of guanine, by the reactive haloethyl group of the nitrosourea (B86855). nih.govnih.gov This forms a monoadduct.

Cross-link Formation: In a slower, subsequent reaction, the halogen atom on the bound ethyl group is displaced by a nucleophilic site on the opposite DNA strand (e.g., the N1 of cytosine), forming a stable covalent bridge, or interstrand cross-link, between the two strands. nih.gov

Because DMNU possesses methyl groups instead of a reactive haloethyl group, it does not form DNA cross-links through this mechanism. Its primary mode of interaction with DNA is through monofunctional methylation.

Carbamoylation of Proteins by DMNU Decomposition Products

In addition to the methyldiazonium ion, the decomposition of nitrosoureas like DMNU also yields an isocyanate species. nih.gov This highly reactive intermediate is responsible for a distinct type of macromolecular modification known as carbamoylation, a non-enzymatic post-translational modification that targets proteins. nih.govnih.gov

The isocyanate reacts with various nucleophilic functional groups on amino acid residues. The primary targets are the free N-terminal α-amino groups and, most significantly, the ε-amino groups of lysine (B10760008) residues. nih.gov This reaction results in the covalent addition of a carbamoyl (B1232498) group, converting lysine into homocitrulline (carbamoyl-lysine). nih.govcreative-proteomics.com

Carbamoylation can affect a wide range of proteins within a cell, and virtually any protein with accessible lysine residues is a potential target. researchgate.net Research models, often using potassium cyanate (B1221674) to generate the reactive isocyanate species, have identified numerous carbamoylated proteins, indicating the broad scope of this modification.

| Protein Target | Research Context/Model | Reference |

|---|---|---|

| Low-Density Lipoprotein (LDL) | Atherosclerosis models | nih.gov |

| High-Density Lipoprotein (HDL) | Atherosclerosis models | frontiersin.org |

| Albumin | Chronic renal failure models | nih.gov |

| Hemoglobin | Chronic renal failure models | nih.gov |

| Histones | Gene expression studies | frontiersin.org |

| α-, β-, and γ-Crystallins | Bovine lens models (cataract research) | tandfonline.com |

The addition of a carbamoyl group neutralizes the positive charge of the lysine residue and can alter the structure, stability, and function of the modified protein. nih.gov This modification is often associated with detrimental effects on protein activity and is implicated in the pathology of several diseases. nih.govresearchgate.net

Key functional consequences include:

Altered Protein Function: Carbamylation can directly inhibit or alter the biological activity of enzymes and other proteins. nih.gov For example, carbamoylated LDL shows reduced affinity for its receptor and is more readily taken up by macrophage scavenger receptors, contributing to foam cell formation in atherosclerosis. nih.gov Conversely, carbamylated HDL loses some of its anti-apoptotic and anti-inflammatory properties. nih.govfrontiersin.org

Structural Changes and Aggregation: Modification of lysine residues can disrupt the native three-dimensional structure of a protein, potentially leading to misfolding and aggregation. In the lens of the eye, carbamylation of crystallin proteins is believed to contribute to their aggregation and the formation of cataracts. tandfonline.com

Regulation of Gene Expression: Histones are major targets of carbamoylation. Similar to other post-translational modifications like acetylation, carbamylation of histone proteins can alter chromatin structure and influence gene transcription. frontiersin.org

Cellular and Genetic Effects of Dmnu

Genotoxicity and Mutagenicity in In Vitro Systems

In vitro studies have been instrumental in elucidating the genotoxic and mutagenic profile of DMNU. These assays, using bacterial and mammalian cell cultures, demonstrate the compound's ability to directly induce a range of genetic alterations.

DMNU is an effective inducer of gene mutations. Studies have shown that it causes base-pair substitutions in bacterial systems like Salmonella typhimurium nih.gov. In mammalian cells, its mutagenicity has been demonstrated at specific genetic loci, such as the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) gene. The HGPRT locus is a common target for studying mutagenic events because mutations in this gene can be easily selected for in culture nih.govnih.gov.

The primary mechanism behind these mutations is the alkylation of DNA bases. The formation of O6-methylguanine is a particularly critical premutagenic lesion nih.govnih.gov. During DNA replication, this altered base can mispair with thymine (B56734) instead of cytosine, leading to a G:C to A:T transition mutation in subsequent rounds of replication. Research on related methylating agents has shown a strong correlation between the levels of O6-methylguanine adducts and the frequency of induced mutations at the HGPRT locus in Chinese hamster ovary (CHO) cells nih.gov.

Beyond single-gene mutations, DMNU is a potent inducer of larger-scale chromosomal damage. It is recognized as a powerful clastogenic agent, causing structural chromosomal aberrations such as breaks and exchanges nih.govnih.gov.

Furthermore, DMNU significantly increases the frequency of Sister Chromatid Exchanges (SCEs) in cultured cells, such as Chinese Hamster V79 cells nih.govnih.govnih.gov. SCEs are reciprocal exchanges of DNA between sister chromatids and are a sensitive indicator of DNA damage and repair nih.gov. Studies on 1,3-dimethyl-3-phenyl-1-nitrosourea (DMPNU), a closely related compound, have shown that the rate of SCE induction increases linearly with the duration of the incubation period, highlighting its direct and persistent damaging effect on chromosomes nih.gov. The analysis of SCEs is considered a reliable method for detecting DNA damage at the chromosomal level.

The interaction of DMNU with DNA leads to the formation of various alkylated bases. While some adducts like O6-methylguanine are primarily mutagenic, others such as N7-methylguanine and N3-methyladenine are the most abundant lesions formed by many methylating agents nih.govacs.org. These N-alkylated purines can destabilize the N-glycosidic bond that links the base to the deoxyribose sugar in the DNA backbone. This instability can lead to the spontaneous loss of the alkylated base, a process called depurination, which creates an apurinic/apyrimidinic (AP) site acs.org.

These AP sites are recognized by the cell's DNA damage response system, primarily the Base Excision Repair (BER) pathway. The BER pathway initiates repair by cleaving the phosphodiester backbone at the AP site, creating a single-strand break as a repair intermediate. Therefore, exposure to DMNU indirectly leads to the formation of DNA strand breaks as a consequence of both spontaneous base loss and subsequent enzymatic repair activities.

Specific in vitro cell systems have been crucial in characterizing the genotoxicity of DMNU. The responses of two commonly used cell lines are summarized below.

Salmonella typhimurium : In the bacterial reverse mutation assay (Ames test), DMNU induces base substitution mutations. It shows particular activity in the TA100 strain, which is designed to detect this type of mutagenic event nih.gov. Some related nitrosoureas have been found to be mutagenic in S. typhimurium strains G46 and TA1530 without metabolic activation oup.comoup.comnih.gov.

Chinese Hamster V79 Cells : This mammalian cell line has been extensively used to study the effects of DMNU. Research has consistently shown that DMNU is a direct-acting genotoxin in V79 cells, inducing a trifecta of genetic damage:

Gene mutations at the HGPRT locus nih.gov.

Clastogenic damage (chromosomal aberrations) nih.gov.

A high frequency of Sister Chromatid Exchanges (SCEs) nih.govnih.govnih.gov.

The following table summarizes the observed genotoxic effects of DMNU in these in vitro systems.

| Cell Line | Genetic Endpoint | Observation | Source(s) |

| Salmonella typhimurium | Gene Mutation | Induces base-pair substitutions, particularly in strain TA100. | nih.gov |

| Chinese Hamster V79 Cells | Gene Mutation | Induces mutations at the HGPRT locus. | nih.gov |

| Chinese Hamster V79 Cells | Chromosomal Damage | Potent inducer of clastogenic damage. | nih.gov |

| Chinese Hamster V79 Cells | Sister Chromatid Exchanges | Strong and linear induction of SCEs. | nih.govnih.govnih.gov |

DNA Repair Mechanisms in Response to DMNU-Induced Damage

In response to the DNA damage inflicted by DMNU, cells activate a suite of DNA repair mechanisms to maintain genomic integrity. The type of repair pathway engaged depends on the specific DNA lesion. For the damage caused by DMNU, direct reversal repair is particularly important.

The O6-methylguanine adduct is one of the most significant lesions produced by DMNU due to its high mutagenic potential nih.gov. The primary defense against this type of damage in cells is a unique DNA repair protein called O6-Alkylguanine-DNA Alkyltransferase (AGT), also known as O6-methylguanine-DNA methyltransferase (MGMT) in humans oup.comnih.gov.

The AGT protein functions via a direct damage reversal mechanism that is often referred to as a "suicide" mission oup.comnih.gov. The process unfolds as follows:

Damage Recognition : AGT scans the DNA for O6-alkylguanine adducts. Upon finding one, it binds to the DNA and flips the damaged base out of the double helix and into its active site nih.gov.

Alkyl Group Transfer : The protein directly transfers the methyl group from the O6 position of guanine to a specific cysteine residue within its own structure oup.comnih.gov.

Inactivation and Degradation : This transfer reaction restores the guanine base in the DNA in a single step but results in the irreversible alkylation of the AGT protein. This alkylated form of AGT is inactive and is subsequently targeted for rapid degradation by the cell oup.com.

Because each AGT molecule can only be used once, the capacity of a cell to repair O6-methylguanine lesions is limited by the number of available AGT molecules. Cells that lack or have low levels of AGT expression are significantly more sensitive to the mutagenic and cytotoxic effects of alkylating agents like DMNU nih.gov.

Base Excision Repair (BER) and Nucleotide Excision Repair (NER) Pathways

The genotoxic effects of 1,3-dimethyl-3-nitrosourea (DMNU) stem from its activity as a monofunctional alkylating agent, which chemically modifies DNA bases to form adducts. These lesions disrupt the normal structure and function of DNA, and if left unrepaired, can lead to mutations or cell death. nih.gov To counteract this damage, cells employ a sophisticated network of DNA repair mechanisms. nih.gov The primary pathways responsible for addressing the types of lesions induced by DMNU and similar N-nitroso compounds are the Base Excision Repair (BER) and Nucleotide Excision Repair (NER) pathways. nih.gov

Base Excision Repair (BER)

The BER pathway is the principal mechanism for repairing the small, non-helix-distorting base lesions that are the major products of DMNU-induced methylation. wikilectures.eusketchy.com These lesions primarily include N7-methylguanine (N7-MeG) and N3-methyladenine (N3-MeA), which together can account for over 75% of all methylation adducts formed by N-nitroso compounds. researchgate.net

The BER process is a multi-step enzymatic cascade:

Damage Recognition and Excision: The process is initiated by a DNA glycosylase, such as alkyladenine DNA glycosylase (AAG), which recognizes the chemically altered base. researchgate.net The glycosylase cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, removing the base and creating an apurinic/apyrimidinic (AP) site, also known as an abasic site. youtube.com

Incision: An AP endonuclease (APE1) recognizes the AP site and incises the phosphodiester backbone immediately 5' to the lesion, creating a nick in the DNA strand with a 3'-hydroxyl group and a 5'-deoxyribose phosphate (B84403) (dRP) end. wikilectures.euyoutube.com

Synthesis and Ligation: For short-patch BER, DNA polymerase β (Pol β) is recruited to the nick. It adds a single correct nucleotide to the 3'-hydroxyl end and simultaneously removes the 5'-dRP moiety. wikipedia.org The final nick is then sealed by DNA ligase III, restoring the integrity of the DNA strand. youtube.com In some cases, a long-patch BER pathway may be utilized, involving the synthesis of 2-10 new nucleotides by polymerases δ or ε. wikipedia.org

The coordination of these steps is critical, as the accumulation of repair intermediates like abasic sites and single-strand breaks can be cytotoxic. nih.gov

Nucleotide Excision Repair (NER)

The NER pathway is primarily responsible for removing bulky, helix-distorting lesions, such as those caused by UV radiation or certain chemical carcinogens. wikipedia.orgmdpi.com While the simple methyl adducts formed by DMNU are not typically considered bulky, evidence suggests that NER can act as a backup or complementary pathway for repairing damage from alkylating agents. nih.govresearchgate.net NER may be involved in the removal of certain adducts or in situations where the BER pathway is overwhelmed. nih.gov

NER is a more complex process than BER and can be divided into two sub-pathways: global genomic NER (GG-NER) and transcription-coupled NER (TC-NER). wikipedia.org The core mechanism involves:

Damage Recognition: In GG-NER, a protein complex (XPC-RAD23B in humans) scans the genome and recognizes a distortion in the DNA helix. wikipedia.org In TC-NER, a stalled RNA polymerase at the site of a lesion serves as the damage signal. mdpi.com

Unwinding: The transcription factor IIH (TFIIH) complex is recruited to the site. Its helicase subunits (XPB and XPD) unwind the DNA, creating a "bubble" of approximately 30 base pairs around the lesion. wikipedia.org

Dual Incision: Two endonucleases make incisions on either side of the damaged region. The XPF-ERCC1 complex cuts on the 5' side, and the XPG protein cuts on the 3' side, excising a short, single-stranded DNA fragment containing the adduct. wikipedia.org

Synthesis and Ligation: DNA polymerases δ or ε fill the resulting gap using the undamaged strand as a template. nih.gov Finally, DNA ligase I seals the nick to complete the repair process. sketchy.com

The interplay between BER and NER highlights the cell's robust and versatile response to genomic threats posed by alkylating compounds like this compound. nih.govnih.gov

Interactive Data Tables

Table 1: DMNU-Induced DNA Lesions and Relevant Repair Pathways

| DNA Lesion | Abbreviation | Type of Damage | Primary Repair Pathway(s) |

| N7-methylguanine | N7-MeG | Non-helix-distorting, non-miscoding | Base Excision Repair (BER) |

| N3-methyladenine | N3-MeA | Non-helix-distorting, cytotoxic | Base Excision Repair (BER) |

| O6-methylguanine | O6-MeG | Miscoding lesion (pairs with thymine) | O6-methylguanine-DNA methyltransferase (MGMT), Mismatch Repair (MMR) |

| N3-methylcytosine | N3-MeC | Minor adduct, miscoding | ALKBH family (Direct Reversal) |

| Various Lesions | - | Potentially helix-distorting or complex | Nucleotide Excision Repair (NER) as backup/alternative |

This table summarizes the main DNA adducts formed by simple methylating agents like DMNU and the cellular repair mechanisms responsible for their removal. nih.govresearchgate.net

Table 2: Key Protein Factors in BER and NER for Alkylation Damage Repair

| Pathway | Repair Step | Key Proteins/Complexes | Function |

| Base Excision Repair (BER) | Damage Recognition | Alkyladenine DNA glycosylase (AAG) | Recognizes and excises methylated bases. researchgate.net |

| Incision | AP endonuclease 1 (APE1) | Cuts the DNA backbone at the abasic site. wikilectures.eu | |

| Synthesis / Gap Filling | DNA polymerase β (Pol β) | Inserts the correct nucleotide and removes dRP end. sketchy.com | |

| Ligation | DNA ligase III / XRCC1 | Seals the final nick in the DNA strand. youtube.com | |

| Nucleotide Excision Repair (NER) | Damage Recognition | XPC-RAD23B, DDB2 (GG-NER); Stalled RNA Pol II, CSA, CSB (TC-NER) | Identifies helix distortion or stalled transcription. wikipedia.org |

| Unwinding | Transcription Factor IIH (TFIIH) | Unwinds DNA around the lesion. wikipedia.org | |

| Dual Incision | XPF-ERCC1 (5' cut), XPG (3' cut) | Excises the oligonucleotide containing the damage. wikipedia.org | |

| Synthesis / Gap Filling | DNA polymerase δ/ε, PCNA | Fills the gap using the undamaged strand as a template. nih.gov | |

| Ligation | DNA ligase I | Seals the final nick in the DNA strand. sketchy.com |

Metabolism and Biotransformation of Dmnu in Experimental Models

Enzyme-Mediated Activation Pathways

The conversion of the stable DMNU molecule into a biologically active form is a crucial step for its cytotoxic and genotoxic effects. This activation is often mediated by intracellular enzymes.

Role of Intracellular Amidases and Serine Hydrolases in DMNU Activation

While direct studies on the role of intracellular amidases and serine hydrolases in the activation of 1,3-dimethyl-3-nitrosourea are not extensively documented, research on structurally related trisubstituted nitrosoureas provides significant insights. For instance, the hydrolysis of the related compound 1,3-dimethyl-3-phenyl-1-nitrosourea has been shown to be accelerated by intracellular serine hydrolases drugfuture.com. These enzymes can catalyze the hydrolysis of the nitrosourea (B86855) functional group drugfuture.com.

One study demonstrated that the genotoxic capacity of 1,3-dimethyl-3-phenyl-1-nitrosourea in Chinese hamster V79-E cells is influenced by endogenous amidases. The inhibition of these enzymes with diisopropylfluorophosphate (DFP) prevented the intracellular decomposition of the nitrosourea, thereby indicating that this decomposition is a form of activation sci-hub.st. Serine hydrolases, a broad class of enzymes that includes esterases and amidases, are known to play a role in the activation of various carcinogens by cleaving ester and amide bonds sci-hub.st.

Monooxygenase-Dependent Activation Mechanisms

Monooxygenases are another class of enzymes implicated in the metabolic activation of nitrosoureas. While specific data on the monooxygenase-dependent activation of this compound is limited, the metabolism of other nitrosoureas often involves these enzymes. For example, 3,3-diethyl-1-methyl-1-nitrosourea is primarily activated by monooxygenases sci-hub.st. The products of these reactions can be highly reactive alkylating agents responsible for the compound's biological effects.

Inactivation and Detoxification Pathways

In addition to activation pathways, organisms possess detoxification mechanisms to inactivate and eliminate harmful compounds like DMNU.

Esterase-Mediated Decomposition in Biological Fluids (e.g., Blood, Serum, Plasma)

A significant pathway for the inactivation of certain trisubstituted nitrosoureas is through the action of esterases present in biological fluids. Research on 1,3-dimethyl-3-phenyl-1-nitrosourea, a compound structurally similar to DMNU, has shown a drastic reduction in its genotoxicity in the presence of rat blood, serum, or plasma. This inactivation is attributed to the activity of esterases, as the effect is abolished by the esterase inhibitor diisopropylfluorophosphate semanticscholar.org. It is presumed that an esterase in rat blood effectively decomposes this trisubstituted nitrosourea semanticscholar.org. This extracellular cleavage by esterases results in decomposition products that are too short-lived to reach intracellular targets sci-hub.st.

Genotoxicity of 1,3-dimethyl-3-phenyl-1-nitrosourea in the Presence of Biological Fluids

| Condition | Observed Genotoxicity | Inference |

|---|---|---|

| In vitro assay with V79-E cells | High | Compound is genotoxic |

| In vitro assay with V79-E cells + rat blood/serum/plasma | Drastically reduced | Inactivation by components in biological fluids |

| In vitro assay with V79-E cells + rat blood/serum/plasma + diisopropylfluorophosphate (esterase inhibitor) | High | Esterases are responsible for the inactivation |

Denitrosation as a Metabolic Route

Denitrosation, the removal of the nitroso group, is a known metabolic pathway for some N-nitroso compounds. For instance, N-Methyl-N-nitrosourea can be denitrosated in a microsomal reaction that requires NADPH nih.gov. Another study on 1,3-dimethyl-2-cyano-1-nitrosoguanidine, a different N-nitroso compound, showed that its denitrosation is catalyzed by glutathione transferase isoenzymes in rat liver cytosol chemicalbook.com. This process leads to the detoxification of the parent compound. While this pathway has been established for other nitrosoureas, its specific role in the metabolism of this compound has not been detailed in the available literature.

Influence of Metabolic Activation Systems (e.g., S9 mix) on DMNU Activity in vitro

In vitro genotoxicity assays frequently employ an exogenous metabolic activation system, most commonly the S9 mix, which is a supernatant fraction of a liver homogenate containing various metabolic enzymes. The S9 mix is used to simulate mammalian metabolism and is essential for detecting the mutagenic potential of compounds that require metabolic activation acs.org.

The genotoxicity of dialkylnitrosamines has been shown to be dependent on such a metabolic activation system in chromosomal aberration tests acs.org. For dimethylnitrosamine, the optimal conditions for observing chromosomal aberrations in Chinese hamster cells involved a 3-hour incubation with S9 mix followed by a 24-hour recovery period acs.org. The composition of the S9 mix, including the animal species from which the liver is obtained (e.g., rat or hamster) and the inducers used for enzyme production, can significantly influence the metabolic activation and the outcome of the genotoxicity tests cymitquimica.comepa.gov.

Factors Influencing S9 Mix-Mediated Genotoxicity of Nitrosamines

| Factor | Observation | Reference |

|---|---|---|

| Incubation and Recovery Time | Maximal chromosomal aberrations for dimethylnitrosamine observed with 3h incubation and 24h recovery. | acs.org |

| S9 Source (Species) | Hamster S9 mix showed higher efficiency in activating certain N-nitrosamines compared to rat S9 mix. | cymitquimica.comepa.gov |

| S9 Concentration | Higher concentrations of S9 (e.g., 30%) can increase the sensitivity for detecting some N-nitrosamines. | cymitquimica.com |

| Enzyme Inducers | Different inducers (e.g., Aroclor 1254 vs. phenobarbital + beta-naphthoflavone) can lead to variations in metabolic enzyme activities and genotoxicity results. | epa.gov |

Comparative Metabolism of DMNU with Related Nitrosoureas

The metabolism of DMNU can be understood by comparing it with other nitrosoureas that have been more extensively studied. Key metabolic reactions for nitrosoureas include denitrosation and hydroxylation, which are often NADPH-dependent and occur in liver microsomes. aacrjournals.orgnih.gov

One related compound, 1,3-dimethyl-3-phenyl-1-nitrosourea (DMPNU), has been shown to be effectively decomposed by esterases in the blood of rats. nih.gov This suggests that esterase-mediated degradation could also be a potential metabolic pathway for DMNU.

The microsomal metabolism of various nitrosoureas has been investigated in mouse liver. For instance, N,N'-Bis(2-chloroethyl)-N-nitrosourea (BCNU) is metabolized to 1,3-bis(2-chloroethyl)urea in a reaction requiring NADPH. aacrjournals.org Similarly, N-methyl-N-nitrosourea (MNU) undergoes denitrosation through a comparable microsomal reaction. aacrjournals.orgnih.gov Other nitrosoureas, such as N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU) and N-(2-chloroethyl)-N'-(trans-4-methylcyclohexyl)-N-nitrosourea, are substrates for microsomal enzymes that result in ring-hydroxylated products. aacrjournals.orgnih.gov

A study on the novel nitrosourea, tauromustine, in rats identified demethylation and denitrosation as two primary NADPH-dependent reactions occurring in liver microsomes. nih.gov

The following interactive table summarizes the metabolic pathways of several nitrosoureas, providing a comparative basis for understanding the potential biotransformation of DMNU.

| Compound | Primary Metabolic Reaction(s) | Key Enzymes/Cofactors | Experimental Model |

| Dimethylnitrosamine (DMN) | Demethylation to formaldehyde | Demethylase, Mixed-function oxidase system | Rat liver preparations nih.gov |

| 1,3-dimethyl-3-phenyl-1-nitrosourea (DMPNU) | Decomposition | Esterase | Rat blood nih.gov |

| N,N'-Bis(2-chloroethyl)-N-nitrosourea (BCNU) | Denitrosation | Microsomal enzymes, NADPH | Mouse liver aacrjournals.org |

| N-methyl-N-nitrosourea (MNU) | Denitrosation | Microsomal enzymes | Mouse liver aacrjournals.orgnih.gov |

| N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU) | Ring-hydroxylation | Microsomal enzymes | Mouse liver aacrjournals.orgnih.gov |

| Tauromustine | Demethylation, Denitrosation | Cytochrome P450, NADPH | Rat liver microsomes nih.gov |

Based on these comparative data, it is plausible that the metabolism of this compound in experimental models would involve enzymatic pathways such as demethylation and denitrosation, likely occurring in the liver and potentially mediated by cytochrome P450 enzymes and esterases.

Role of Dmnu in Experimental Carcinogenesis Models

DMNU-Induced Carcinogenesis in Animal Models

Organ-Specific Carcinogenicity (e.g., Forestomach)

Nitrosourea (B86855) compounds have demonstrated a marked ability to induce tumors in specific organs, with the forestomach being a notable target in rodent models. An analog of DMNU, 1,3-dimethyl-3-phenyl-1-nitrosourea (DMPNU), has been shown to be a highly potent local carcinogen in rats, inducing a 100% frequency of forestomach carcinomas when administered intragastrically. nih.gov This high incidence of localized tumors makes it a valuable model for studying cancer evolution and for chemotherapeutic investigations without the interference of tumors developing in other organs. nih.gov

Similarly, N-methyl-N-nitrosourea (MNU) is known to induce well-differentiated carcinomas in the forestomach of Wistar rats. nih.gov Studies have shown that MNU administration can lead to the development of these tumors within a relatively short latency period. nih.gov In one study, all rats treated with MNU and saturated sodium chloride developed cancers in their forestomachs. nih.gov The organ specificity of nitrosoureas like MNU is influenced by the rat strain and the dose level. nih.gov For instance, in F344 rats, MNU administration has been associated with tumors of the tongue and esophagus at high doses and tumors of the glandular stomach at lower doses. nih.gov

Use of DMNU and Analogs in Models for Various Cancers (e.g., Gastric, Prostate, Mammary, Colorectal)

Analogs of DMNU, primarily MNU, are extensively used to create animal models for a range of human cancers, facilitating research into their development and treatment.

Gastric Cancer: While nitrosamines are associated with digestive tract cancers, creating a reliable mouse model for gastric cancer using MNU has been challenging. This is because MNU tends to induce squamous cell carcinoma in the forestomach with high mortality before adenocarcinoma can develop in the glandular stomach. nih.gov However, research has shown that curcumin (B1669340) can attenuate MNU-induced gastric cancer in rats by reducing the expression of phospho-IκBα and 8-OHdG, which are implicated in gastric carcinogenesis. nih.gov

Prostate Cancer: The N-methyl-N-nitrosourea (MNU) plus testosterone (B1683101) rat model is a well-established and reliable system for studying prostate carcinogenesis. nih.gov This model is valued because it recapitulates many aspects of human prostate cancer and has been used extensively in chemoprevention studies with good predictive value for human clinical trials. nih.gov Active cell proliferation at the time of carcinogen administration is crucial for the induction of adenocarcinomas in the rat prostate. nih.gov Chemical carcinogens like MNU are used to induce these models. researchgate.net

Mammary Cancer: MNU is one of the most extensively utilized chemical carcinogens for inducing mammary cancer in rats. iiarjournals.org The MNU-induced rat mammary tumor model is highly regarded because the resulting tumors share many similarities with human breast cancer, such as being hormone-dependent and ductal in origin. iiarjournals.orgiiarjournals.org This makes the model particularly useful for screening potential cancer-modulating agents. iiarjournals.org Chemically-induced mammary tumors in rats by MNU are considered one of the most widely used models for studies related to human breast cancer. nih.gov Studies comparing MNU and 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) have suggested that MNU-induced mammary carcinomas may be more aggressive, indicating a worse prognosis. nih.gov In BALB/c mice, MNU has been shown to potentiate the carcinogenic effect of medroxyprogesterone (B1676146) acetate (B1210297) (MPA) in the mammary gland, significantly shortening the latency of tumor development. nih.gov

Colorectal Cancer: N-methyl-N-nitrosourea (MNU) is used to induce large bowel cancer in rats. aacrjournals.orgnih.gov Studies have investigated the effects of various compounds on MNU-induced colon tumors. For example, one study found that a cholesterol-supplemented diet significantly reduced the number of colon tumors in rats initiated with MNU. nih.gov Another study indicated that resveratrol (B1683913) showed a therapeutic effect against MNU-induced colorectal cancer in rats. researchgate.net The carcinogenic action of N-alkyl-N-nitrosoureas in the intestine is a common finding, with the jejunum and ileum being frequent sites for adenomas and adenocarcinomas. ca.gov

Table 1: Use of DMNU Analogs in Experimental Cancer Models

| Cancer Type | DMNU Analog | Animal Model | Key Findings | Citations |

|---|---|---|---|---|

| Gastric | MNU | Rats | Primarily induces forestomach cancer; co-administration with saturated sodium chloride leads to high incidence. | nih.gov |

| Prostate | MNU | Rats | Used with testosterone to create a reliable model that mimics human prostate cancer. | nih.gov |

| Mammary | MNU | Rats, Mice | Induces hormone-dependent tumors similar to human breast cancer; potentiates the effect of MPA in mice. | iiarjournals.orgnih.gov |

| Colorectal | MNU | Rats | Induces adenocarcinomas in the large bowel. | aacrjournals.orgnih.gov |

Mechanistic Insights from In Vivo Carcinogenesis Studies

In vivo studies with DMNU analogs provide valuable insights into the molecular mechanisms of carcinogenesis. The carcinogenic effects of these N-nitroso compounds are linked to their ability to act as alkylating agents that interact with DNA. iiarjournals.org This interaction can lead to the formation of DNA adducts, which, if not repaired, can result in mutations and an increased risk of cancer. iiarjournals.org The formation of persistent carcinogen-DNA adducts, such as O6-alkylguanine, is considered a crucial step in the initiation of carcinogenesis. carnegiescience.edu

The tissue specificity of nitrosoureas is thought to be a result of several factors, including the lipophilicity of the compound, the specific types of DNA adducts formed, and the DNA-repair capacity of the target organ. ca.gov It is suggested that the proximate carcinogenic forms of dialkylnitrosamines are their oxidation products which have acquired a carbonyl function. nih.gov These metabolites resemble the locally acting carcinogenic "nitrosamides" and can bind to chromatin, potentially forming a bridge between nucleic acid bases and protein chains. nih.gov

Studies in FVB-Trp53 heterozygous mice administered MNU have shown a high incidence of thymic malignant lymphoma and primary lung tumors. plos.org This suggests that systemic tumors may result from malfunctions in the p53 gene and its associated pathways, which are critical in human cancers. plos.org

In Vitro Carcinogenesis Studies and Cell Transformation Models

In vitro models are essential for dissecting the cellular and molecular events involved in carcinogenesis without the complexities of a whole-animal system. Cell transformation assays (CTAs) are a key in vitro tool for predicting the carcinogenic potential of chemicals. europa.eu These assays measure the ability of a chemical to induce phenotypic changes in cultured cells that are characteristic of a tumorigenic state. europa.eu

CTAs can model various stages of in vivo carcinogenesis, including:

A block in cellular differentiation observed as morphological changes.

The acquisition of immortality and genetic instability.

The development of tumorigenicity, seen through foci formation and anchorage-independent growth. europa.eu

There are several types of CTAs, such as those using Syrian hamster embryo (SHE) cells, which are karyotypically normal and can detect early stages of carcinogenesis, and those using immortalized cell lines like BALB/c 3T3 and C3H10T1/2, which are used to study later stages. oecd.org These assays have the potential to identify both genotoxic and some non-genotoxic carcinogens. europa.eu N-nitroso compounds have been shown to transform both human epithelial and mesenchymal cells in vitro, a process that may involve mutations in oncogenes. who.int

Table 2: In Vitro Carcinogenesis Assays

| Assay Type | Cell Type | Stage of Carcinogenesis Detected | Key Features | Citations |

|---|---|---|---|---|

| Syrian Hamster Embryo (SHE) | Primary, karyotypically normal cells | Early | Detects morphological changes and early transformation events. | oecd.org |

| BALB/c 3T3 | Immortalized, aneuploid cell line | Later | Measures the formation of transformed cell foci on a confluent monolayer. | oecd.org |

| C3H10T1/2 | Immortalized, aneuploid cell line | Later | Similar to BALB/c 3T3, detects foci formation. | oecd.org |

Analytical Methodologies in Dmnu Research

Detection and Quantification of DMNU and its Metabolites in Research Samples

Accurate detection and quantification of DMNU and its metabolic products in biological matrices are crucial for understanding its mechanism of action. Chromatographic and spectrometric techniques are the primary tools for this purpose.

Chromatographic and Spectrometric Techniques

Chromatography, a powerful separation technique, is central to the analysis of DMNU and its metabolites. High-performance liquid chromatography (HPLC) is a commonly used method. For instance, reverse-phase HPLC can be employed for the separation of nitrosourea (B86855) compounds, often using a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like formic acid for mass spectrometry compatibility.

Gas chromatography-mass spectrometry (GC-MS) is another robust analytical method that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a sample. wikipedia.orgshimadzu.comthermofisher.comwustl.edu This technique is particularly useful for volatile and semi-volatile organic compounds. thermofisher.comwustl.edu For GC-MS analysis, derivatization may be necessary to increase the volatility of the analytes.

Liquid chromatography-mass spectrometry (LC-MS) and its more sensitive counterpart, liquid chromatography-tandem mass spectrometry (LC-MS/MS), are highly effective for the detection and quantification of metabolites in complex biological fluids like plasma and urine. nih.govnih.govresearchgate.net These methods offer high sensitivity and selectivity, allowing for the identification and measurement of compounds at very low concentrations. nih.gov The general workflow involves extraction of metabolites from the biological sample, separation using liquid chromatography, and subsequent ionization and detection by mass spectrometry. nih.gov

Assessment of DNA Adducts and Damage

A primary mechanism of DMNU-induced genotoxicity is the formation of covalent adducts with DNA, leading to DNA damage. Several methods are available to quantify this damage and detect the specific adducts formed.

Alkaline Elution Method for DNA Damage Quantification

The alkaline elution assay is a sensitive technique used to measure DNA single-strand breaks in mammalian cells. This method involves lysing cells on a filter and then eluting the DNA under alkaline conditions. The rate of elution is proportional to the number of single-strand breaks present in the DNA. This technique has been successfully used to monitor DNA damage in various organs of animals treated with N-nitrosodialkylamines. nih.gov It is particularly effective for detecting DNA damage caused by chemicals that are metabolically activated. nih.gov

Immunochemical and Spectroscopic Detection of DNA Adducts

Immunochemical methods, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), utilize antibodies that specifically recognize certain DNA adducts. These assays can be highly sensitive and are capable of quantifying specific adducts, such as O6-methylguanine, in small amounts of DNA. iaea.org For example, a sensitive radioimmunoassay has been developed to study the formation and removal of O6-methylguanine in DNA following administration of dimethylnitrosamine. iaea.org

Spectroscopic techniques are also vital for the detection and characterization of DNA adducts. The ³²P-postlabelling assay is an ultrasensitive method for detecting a wide variety of DNA adducts, including those formed by DMNU. nih.govnih.govnih.gov This method involves enzymatically digesting the DNA to nucleotides, labeling the adducted nucleotides with ³²P, and then separating them by chromatography. nih.govnih.gov This technique is capable of detecting as little as one adduct in 10¹⁰ nucleotides. nih.gov Mass spectrometry, particularly when coupled with liquid chromatography, has become a "gold standard" for the identification and structural characterization of DNA adducts. aacrjournals.org High-resolution mass spectrometry can provide accurate mass measurements, which aids in the identification of unknown adducts. aacrjournals.org

Genotoxicity Assays: Applications and Interpretations (e.g., SCE Assay, Ames Test)

Genotoxicity assays are essential for evaluating the mutagenic and carcinogenic potential of chemical compounds like DMNU. These tests are designed to detect various forms of genetic damage.

The Sister Chromatid Exchange (SCE) Assay is a sensitive cytogenetic test that detects the reciprocal exchange of DNA between sister chromatids during DNA replication. thermofisher.com An increase in the frequency of SCEs is an indicator of DNA damage. The assay involves growing cells in the presence of a thymidine (B127349) analog, such as 5-bromo-2'-deoxyuridine (B1667946) (BrdU), for two cell cycles, which allows for differential staining of the sister chromatids.

The Ames Test , or bacterial reverse mutation assay, is a widely used short-term assay to assess the mutagenic potential of a chemical. nih.gov It utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. The test determines if a substance can cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and grow on a histidine-free medium. For compounds like DMNU that require metabolic activation, the test is performed in the presence of a liver extract (S9 fraction). Enhanced testing conditions, such as using hamster liver S9 and a pre-incubation method, are often recommended for N-nitrosamines to improve the sensitivity of the assay. nih.gov

Table 1: Summary of Genotoxicity Assays for Nitrosamines

| Assay | Principle | Application for Nitrosamines | Key Findings |

| Ames Test | Measures the frequency of reverse mutations in histidine-requiring Salmonella typhimurium strains. | Widely used to screen for the mutagenic potential of N-nitrosamines. | Many N-nitrosamines are positive in the Ames test, often requiring metabolic activation with S9 mix. Enhanced protocols can increase sensitivity. nih.gov |

| Sister Chromatid Exchange (SCE) Assay | Detects the exchange of genetic material between sister chromatids in duplicating chromosomes. | Used to evaluate the clastogenic (chromosome-breaking) potential of N-nitrosamines. | N-nitrosamines have been shown to induce a significant increase in the frequency of SCEs in various cell types. |

Comparative Studies and Structure Activity Relationships of Dmnu and Nitrosourea Analogs

Comparison of DMNU with Monomethyl- and Trisubstituted Nitrosoureas (e.g., MNU, DMPNU, TMNU)

The substitution pattern on the urea (B33335) backbone significantly alters the biological properties of nitrosoureas. 1-Methyl-1-nitrosourea (MNU), a well-characterized monomethylated analog, is a potent, direct-acting carcinogen and mutagen. wikipedia.orgplos.org It does not require metabolic activation to exert its effects. mdpi.com MNU is known to induce a variety of tumors in experimental animals, with the type and location dependent on the species, strain, and route of administration. plos.orgenvironcj.in

In contrast, trisubstituted nitrosoureas, such as 1,3-dimethyl-3-phenyl-1-nitrosourea (DMPNU), exhibit distinct activity profiles. DMPNU is a highly potent local carcinogen when applied directly to tissues like the forestomach in rats. nih.gov However, its systemic carcinogenic activity is significantly diminished upon intravenous administration. nih.gov This is attributed to its rapid decomposition by esterases present in the blood, leading to a loss of genotoxic activity. nih.gov This highlights a key difference in the stability and distribution of trisubstituted versus monosubstituted nitrosoureas. While direct comparative studies on 1,3,3-trimethyl-1-nitrosourea (TMNU) are less prevalent in the reviewed literature, the behavior of DMPNU suggests that trisubstituted compounds may have altered pharmacokinetic and pharmacodynamic properties compared to simpler analogs like MNU and DMNU.

| Compound | Substitution Pattern | Carcinogenic Activity | Key Characteristics |

|---|---|---|---|

| 1-Methyl-1-nitrosourea (MNU) | Monomethyl | Potent, direct-acting systemic carcinogen | Does not require metabolic activation; induces a wide range of tumors. plos.orgmdpi.com |

| 1,3-dimethyl-3-nitrosourea (DMNU) | Dimethyl | Presumed direct-acting carcinogen | Expected to act as a methylating agent, similar to MNU. |

| 1,3-dimethyl-3-phenyl-1-nitrosourea (DMPNU) | Trisubstituted | Potent local carcinogen; low systemic activity | Rapidly inactivated in the bloodstream by esterases. nih.gov |

| 1,3,3-trimethyl-1-nitrosourea (TMNU) | Trisubstituted | Data not extensively available in reviewed literature | Likely to have distinct stability and activity profiles due to its structure. |

Elucidation of Structural Features Governing Biological Activity and Stability

The structure of a nitrosourea (B86855) molecule dictates its chemical reactivity and, consequently, its biological activity and stability. The N-nitroso group is the key functional moiety responsible for the alkylating and carbamoylating activities of these compounds. The nature of the substituents on the urea nitrogens influences the decomposition pathway and the reactivity of the resulting electrophilic species.

For monomethylated nitrosoureas like MNU, the decomposition in aqueous solution leads to the formation of a methyldiazonium ion, which is a potent methylating agent. mdpi.com The stability of MNU is pH-dependent, and it decomposes spontaneously under physiological conditions. nih.gov

The addition of a second methyl group, as in DMNU, is expected to influence the compound's lipophilicity and decomposition kinetics, although detailed comparative data on its stability relative to MNU are not extensively available in the provided search results.

Differential Effects on DNA Alkylation and Carcinogenesis Across Analogs

The primary mechanism of carcinogenicity for nitrosoureas is their ability to alkylate DNA. environcj.in These compounds generate electrophilic species that react with nucleophilic sites on DNA bases. The pattern and extent of DNA alkylation vary among different nitrosourea analogs, which contributes to their differential carcinogenic profiles.

MNU is a well-established DNA methylating agent. It transfers a methyl group to various positions on DNA bases, with N7-methylguanine (N7-MeG) and O6-methylguanine (O6-MeG) being major adducts. mdpi.comnih.gov The formation of O6-MeG is considered a particularly critical mutagenic event, as it can lead to G:C to A:T transition mutations during DNA replication. wikipedia.org The carcinogenic potency of MNU is directly linked to its ability to form these promutagenic DNA adducts. environcj.in

While specific DNA alkylation data for DMNU is not detailed in the provided search results, its structure suggests it would also function as a methylating agent, likely generating a similar spectrum of DNA adducts as MNU. However, the presence of the second methyl group could influence the rate of decomposition and the efficiency of DNA methylation.

The differential carcinogenic effects observed between locally administered and systemically administered DMPNU underscore the importance of metabolic stability in determining the site of DNA damage. nih.gov The rapid inactivation of DMPNU in the blood prevents it from reaching and alkylating DNA in distant organs, thus limiting its carcinogenicity to the site of application. nih.gov In contrast, the greater stability of MNU allows for systemic distribution and widespread DNA alkylation, resulting in tumors in various organs. plos.orgenvironcj.in

| Compound | Primary DNA Adducts | Consequence of DNA Alkylation | Carcinogenic Outcome |

|---|---|---|---|

| 1-Methyl-1-nitrosourea (MNU) | N7-methylguanine, O6-methylguanine | Point mutations (G:C to A:T transitions) | Systemic tumorigenesis in various organs. plos.orgenvironcj.in |

| This compound (DMNU) | Presumed to be similar to MNU (N7-MeG, O6-MeG) | Expected to induce point mutations | Data not extensively available in reviewed literature. |

| 1,3-dimethyl-3-phenyl-1-nitrosourea (DMPNU) | Local DNA alkylation | Localized mutations and carcinogenesis | High incidence of tumors at the site of application, but low systemic carcinogenicity due to rapid inactivation. nih.gov |

| 1,3,3-trimethyl-1-nitrosourea (TMNU) | Data not extensively available in reviewed literature | Data not extensively available in reviewed literature | Data not extensively available in reviewed literature. |

Future research on the chemical compound this compound (DMNU) is poised to delve deeper into its complex biological interactions. As a member of the N-nitrosourea class of compounds, DMNU is recognized for its alkylating properties, which are central to its biological activity. The following sections outline key areas where future research efforts can provide a more comprehensive understanding of this compound.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying 1,3-dimethyl-3-nitrosourea in experimental samples, and how do they address potential interferences?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is widely used due to its specificity for nitroso compounds. Gas chromatography-mass spectrometry (GC-MS) is preferred for trace analysis, but requires derivatization to improve volatility. Stability studies under varying pH and temperature should accompany quantification to account for decomposition .

- Data Handling : Include internal standards (e.g., deuterated analogs) to correct for matrix effects. Validate methods using spiked recovery experiments (>90% recovery) and limit detection thresholds (e.g., 0.1 µg/mL) .

Q. How should researchers design stability studies for this compound under different storage conditions?

- Experimental Design : Conduct accelerated degradation studies at elevated temperatures (40°C, 60°C) and variable humidity (40–80% RH). Monitor decomposition via UV spectroscopy (λ~240 nm for nitroso absorption) and confirm degradation products (e.g., urea derivatives) via LC-MS .

- Statistical Analysis : Apply Arrhenius kinetics to predict shelf life under standard lab conditions (e.g., 25°C). Report half-life (±95% confidence intervals) and degradation pathways in supplementary data .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported mutagenic potency of this compound across in vitro vs. in vivo models?

- Methodology : Compare metabolic activation pathways using liver S9 fractions (in vitro) vs. transgenic rodent models (in vivo). Quantify DNA adduct formation via P-postlabeling and correlate with dose-response curves.

- Data Reconciliation : Meta-analyze existing studies to identify confounding variables (e.g., pH-dependent alkylation efficiency or tissue-specific repair mechanisms). Use Bayesian statistics to model uncertainty in cross-study comparisons .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts while maintaining yield?

- Synthetic Protocol : Replace traditional nitrosation with urea derivatives using sodium nitrite in acidic media (pH 3–4). Monitor reaction progress via thin-layer chromatography (TLC) and isolate via recrystallization (ethanol/water).

- Byproduct Analysis : Characterize impurities (e.g., methylurea isomers) via H-NMR and IR spectroscopy. Optimize solvent polarity and reaction time using factorial design experiments (e.g., 2 designs) to maximize purity (>98%) .

Q. What statistical approaches are appropriate for analyzing dose-dependent toxicity data in longitudinal studies involving this compound?

- Model Selection : Use mixed-effects models to account for inter-individual variability in chronic exposure studies. Apply benchmark dose (BMD) modeling to estimate NOAEL/LOAEL thresholds.

- Ethical Considerations : Predefine humane endpoints (e.g., tumor burden thresholds) and use survival-adjusted Kaplan-Meier curves to minimize animal distress .

Data Contradiction & Cross-Disciplinary Analysis

Q. How do researchers reconcile discrepancies in the reported half-life of this compound across aqueous vs. lipid-rich matrices?

- Experimental Replication : Conduct parallel stability assays in PBS (pH 7.4) and lipid emulsions. Use C-labeled compound to track decomposition pathways via scintillation counting.

- Cross-Validation : Compare results with computational models (e.g., COSMO-RS simulations) to predict solvent-dependent degradation rates. Publish raw datasets in open repositories for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.